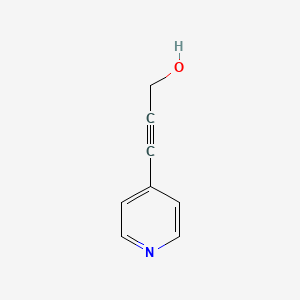

3-(4-Pyridyl)-2-propyn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Pyridyl)-2-propyn-1-ol, also known as 3-Pyridyl-2-propyn-1-ol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a strong odor, and is soluble in ethanol and other organic solvents. 3-Pyridyl-2-propyn-1-ol is a versatile compound that can be used in synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bipyridine Derivatives

3-(4-Pyridyl)-2-propyn-1-ol can be used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in various applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Pharmacological Applications

The compound can be used in the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Catalyst Regeneration

In certain reactions, 3-(4-Pyridyl)-2-propyn-1-ol can be involved in the in situ regeneration of the reductive Pd 0 (dppf) active species . It functions as a reducing agent, and is converted to 3-pentanone .

Metal Organic Frameworks (MOFs)

3-(4-Pyridyl)-2-propyn-1-ol can be used in the synthesis of Metal Organic Frameworks (MOFs) with uni-, di-, and tri-nuclear Cd(II) SBU . These MOFs have potential applications in gas storage, separation, catalysis, and magnetic and optical devices .

Luminescent Properties

The compound can be used in the synthesis of materials with strong luminescent emission at room temperature in the solid state . This makes it valuable for the development of optical devices .

Antioxidant Research

3-(4-Pyridyl)-2-propyn-1-ol has unique properties that have led to investigations into its potential as an antioxidant . This makes it valuable for studying oxidative stress and related processes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to possess significant pharmacological activities, including anti-inflammatory, analgesic, and anti-pyretic effects . These activities suggest that the compound may interact with enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways

Biochemical Pathways

Based on the reported activities of related compounds, it can be inferred that the compound may affect pathways related to inflammation, pain signaling, and possibly others

Pharmacokinetics

A study on a similar compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, showed non-linear pharmacokinetics, suggesting that the metabolism of the compound may be saturable

Result of Action

Based on the reported activities of related compounds, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly other effects

Eigenschaften

IUPAC Name |

3-pyridin-4-ylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFHTILWEGBMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pyridyl)-2-propyn-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)